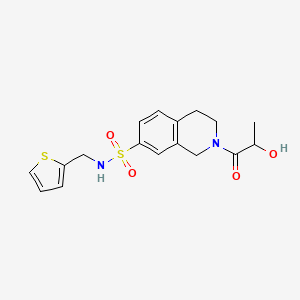

2-乳酰-N-(2-噻吩基甲基)-1,2,3,4-四氢异喹啉-7-磺酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

The synthesis of related tetrahydroisoquinoline sulfonamides involves strategic modifications to enhance potency and selectivity for targeted enzyme inhibition. For example, the addition of nonpolar substituents to the sulfonamide nitrogen has led to inhibitors with high inhibitory potency and selectivity, indicating the critical role of structural modifications in enhancing chemical efficacy (Grunewald et al., 2005).

Molecular Structure Analysis

Molecular modeling studies highlight the significance of the sulfonamide -NH- in forming hydrogen bonds, impacting the compound's binding and activity. Structural analysis through crystal structures provides insights into the interactions between sulfonamides and enzyme active sites, guiding the design of more potent and selective compounds (Grunewald et al., 2006).

Chemical Reactions and Properties

Chemical modifications, such as the introduction of fluoromethyl groups, aim to increase lipophilicity and potential blood-brain barrier penetration, reflecting the chemical's adaptability for targeted therapeutic applications. These modifications influence the compound's reactivity and interactions with biological targets (Romero et al., 2004).

Physical Properties Analysis

The physical properties, such as solubility and stability, are crucial for the chemical's application and effectiveness. While specific details for "2-lactoyl-N-(2-thienylmethyl)-1,2,3,4-tetrahydroisoquinoline-7-sulfonamide" are not provided, related compounds exhibit varied physical properties influenced by their structural features, impacting their pharmacokinetic profiles and usability (Bougheloum et al., 2013).

科学研究应用

氮杂杂环的合成

Padwa 等人 (2002) 的研究讨论了一种通过 α-亚磺酰烯胺的串联 Pummerer/Mannich 环化级联来制备稠合的异喹啉内酰胺的方法,突出了这些反应在构建具有显着立体化学控制的天然产物支架和新型螺杂环中的合成效用 (Padwa, Heidelbaugh, Kuethe, Mcclure, & Wang, 2002).

苯乙醇胺 N-甲基转移酶 (PNMT) 的抑制剂

Grunewald 等人 (2005) 合成了和评估了 3-羟甲基-7-(N-取代氨基磺酰基)-1,2,3,4-四氢异喹啉的 PNMT 抑制效力和选择性。这些化合物显示出很高的抑制效力和选择性,表明它们在靶向 PNMT 的治疗应用中的潜力 (Grunewald, Romero, & Criscione, 2005).

基质金属蛋白酶 (MMP) 抑制剂

Ma 等人 (2004) 报道了基于四氢异喹啉的磺酰胺异羟肟酸盐作为有效的 MMP 抑制剂,展示了它们在具有观察到的同工酶选择性的几个 MMP 中的有效性。这项研究指出了这些化合物在开发 MMP 活性是促成因素的疾病治疗中的潜力 (Ma, Wu, Yang, Li, Li, & Ye, 2004).

形成多环亚胺的自由基环化

Zhang 等人 (2013) 探索了环烯磺酰胺的自由基环化,导致稳定的双环和三环亚醛胺和酮亚胺。这项研究揭示了磺酰胺化合物可能发生的化学转化以及它们在合成复杂亚胺结构中的应用 (Zhang, Hay, Geib, & Curran, 2013).

具有生物活性的磺酰胺杂化物

Ghomashi 等人 (2022) 的综述重点介绍了在设计和开发具有各种药理活性的磺酰胺杂化物方面的最新进展,包括抗菌、抗癌和抗神经性疼痛作用。这个全面的概述强调了基于磺酰胺的化合物的多功能性和显着的治疗潜力 (Ghomashi, Ghomashi, Aghaei, & Massah, 2022).

属性

IUPAC Name |

2-(2-hydroxypropanoyl)-N-(thiophen-2-ylmethyl)-3,4-dihydro-1H-isoquinoline-7-sulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H20N2O4S2/c1-12(20)17(21)19-7-6-13-4-5-16(9-14(13)11-19)25(22,23)18-10-15-3-2-8-24-15/h2-5,8-9,12,18,20H,6-7,10-11H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IUUIYOLAAJXLCY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)N1CCC2=C(C1)C=C(C=C2)S(=O)(=O)NCC3=CC=CS3)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H20N2O4S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

380.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-{2-[(4-methylphenyl)sulfonyl]ethyl}-1H-benzimidazole](/img/structure/B5524350.png)

![5-(2-thienylmethylene)-3-[(2-thienylmethylene)amino]-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5524355.png)

![N'-{[3-(4-fluorophenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}benzohydrazide](/img/structure/B5524359.png)

![2-(1-{2-[3-(3-pyridinyl)-1,2,4-oxadiazol-5-yl]ethyl}-1H-imidazol-2-yl)-5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepine dihydrochloride](/img/structure/B5524363.png)

![2-chloro-N'-{[5-methyl-2-(methylthio)-3-thienyl]methylene}benzohydrazide](/img/structure/B5524380.png)

![3-methyl-N-(2-{[4-methyl-6-(1-piperidinyl)-2-pyrimidinyl]amino}ethyl)butanamide](/img/structure/B5524390.png)

![2,4-dichloro-N-{[(5-methyl-1H-pyrazol-3-yl)amino]carbonyl}benzamide](/img/structure/B5524412.png)

![4-{5-[(4-bromophenoxy)methyl]-1,2,4-oxadiazol-3-yl}pyridine](/img/structure/B5524421.png)

![2-[(1,1-dioxido-1-benzothien-3-yl)thio]-4,6-dimethylpyrimidine](/img/structure/B5524422.png)

![N-(5-ethyl-1,3,4-thiadiazol-2-yl)-4-[(phenylsulfonyl)amino]benzenesulfonamide](/img/structure/B5524430.png)

![1-methyl-N-[3-methyl-1-(3-pyridinyl)butyl]-3-propyl-1H-pyrazole-5-carboxamide](/img/structure/B5524437.png)